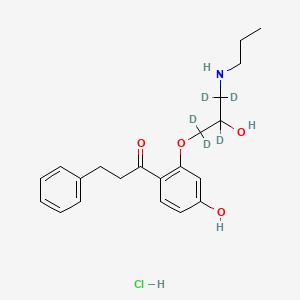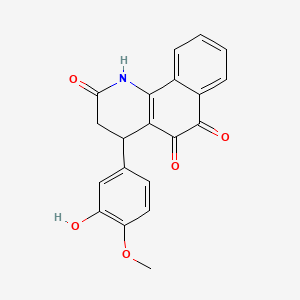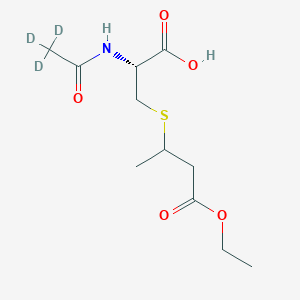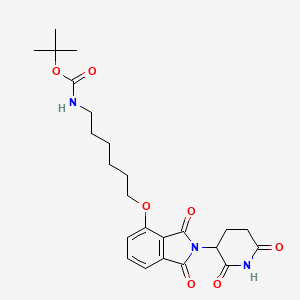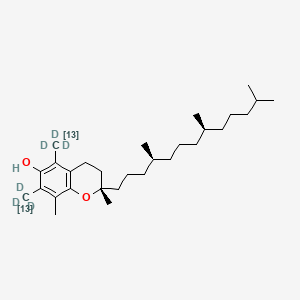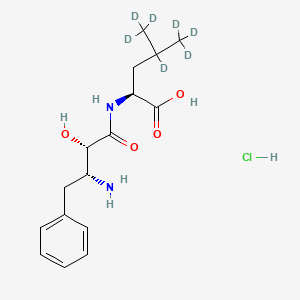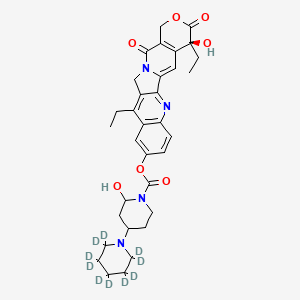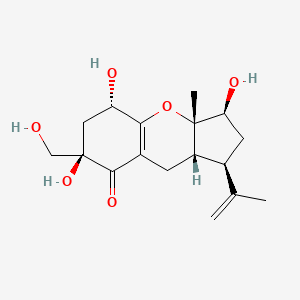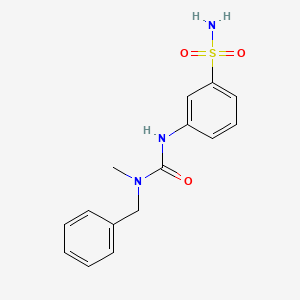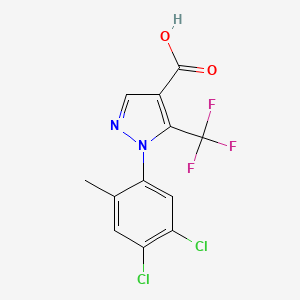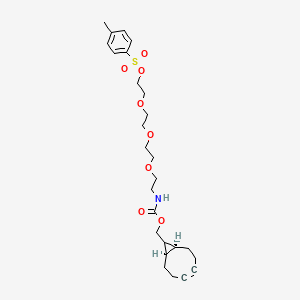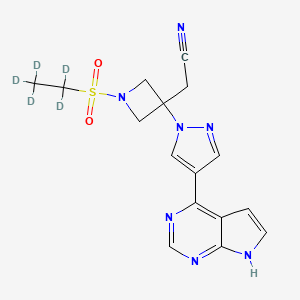
Baricitinib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baricitinib-d5 is a deuterated form of baricitinib, a small molecule inhibitor of Janus kinase 1 and Janus kinase 2. Baricitinib is primarily used in the treatment of moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases. The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of baricitinib due to its stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Baricitinib-d5 involves the incorporation of deuterium atoms into the baricitinib molecule. The process typically starts with the synthesis of deuterated intermediates, which are then used to construct the final compound. One common method involves the use of deuterated reagents in the key steps of the synthesis, such as the Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. High-performance liquid chromatography is often used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Baricitinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Baricitinib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of baricitinib.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to study potential drug-drug interactions.
Biological Research: Used in studies related to autoimmune diseases and inflammatory conditions
Wirkmechanismus
Baricitinib-d5 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound reduces the activity of pro-inflammatory cytokines and immune responses. This mechanism is crucial in the treatment of autoimmune diseases such as rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
Baricitinib-d5 is compared with other Janus kinase inhibitors such as tofacitinib and ruxolitinib. While all these compounds inhibit Janus kinase enzymes, this compound is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies .
List of Similar Compounds
- Tofacitinib
- Ruxolitinib
- Upadacitinib
- Filgotinib
This compound stands out due to its enhanced stability and utility in research applications.
Eigenschaften
Molekularformel |
C16H17N7O2S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[1-(1,1,2,2,2-pentadeuterioethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3,2D2 |
InChI-Schlüssel |
XUZMWHLSFXCVMG-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Kanonische SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



